molecular formula C12H12F4N2O2 B11759744 Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Cat. No.: B11759744
M. Wt: 292.23 g/mol
InChI Key: RULJEGNYRJHGJJ-NTSWFWBYSA-N
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Description

Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a fluorinated heterocyclic compound characterized by a cyclopropane-fused cyclopentapyrazole core. Its synthesis involves refluxing with ethanol and sulfuric acid, followed by purification steps, yielding a product with a molecular weight of 257.1 g/mol (MS data) .

Properties

Molecular Formula

C12H12F4N2O2

Molecular Weight

292.23 g/mol

IUPAC Name

ethyl 2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate

InChI

InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

RULJEGNYRJHGJJ-NTSWFWBYSA-N

Isomeric SMILES

CCOC(=O)CN1C2=C([C@H]3C[C@H]3C2(F)F)C(=N1)C(F)F

Canonical SMILES

CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F

Origin of Product

United States

Preparation Methods

Radical Difluoromethylation

A critical step involves radical-mediated difluoromethylation to introduce the -CF2_2H group. Source describes manganese-mediated fluorodecarboxylation of α-fluorocarboxylic acids, which can be adapted for this purpose. For example, α-fluorocarboxylic acid precursors undergo decarboxylation in the presence of [18^{18}F]fluoride to generate geminal difluoroalkanes. While this method focuses on radiofluorination, analogous non-radioactive protocols use sodium difluoromethyl sulfinate (NaSO2_2CF2_2H) as a radical precursor under initiators like azobisisobutyronitrile (AIBN).

Cyclopropanation

The bicyclic cyclopropacyclopenta framework is formed via rhodium-catalyzed cycloaddition. Source highlights the use of [Cp*RhCl2_2]2_2 with AgSbF6_6 as a catalyst for intramolecular cyclopropanation of gem-difluorocyclopropenes. This method achieves high stereoselectivity for the (3bS,4aR) configuration under mild conditions (60°C in methanol).

Esterification

Final esterification employs ethanol and sulfuric acid under reflux to convert carboxylic acid intermediates into the ethyl ester.

Detailed Synthetic Procedures

Stepwise Synthesis from Bicyclo[3.1.0]Hexan-3-One

Source outlines a patent route:

Step 1: Preparation of Bicyclo[3.1.0]Hexan-3-One

Bicyclo[3.1.0]hexan-3-one is synthesized via Simmons-Smith cyclopropanation of cyclopentanone using diiodomethane and a zinc-copper couple.

Step 2: Difluoroacetylation

The ketone is treated with difluoroacetyl chloride in the presence of triethylamine to yield 2-(2,2-difluoroacetyl)bicyclo[3.1.0]hexan-3-one.

Step 3: Pyrazole Formation

Condensation with hydrazine derivatives forms the pyrazole ring. For example, reacting with methylhydrazine in ethanol at 80°C produces the 3-(difluoromethyl)pyrazole intermediate.

Step 4: Cyclopropanation

Rhodium-catalyzed cyclopropanation using [Cp*RhCl2_2]2_2 and AgSbF6_6 in methanol achieves the fused cyclopropane-cyclopentane structure.

Step 5: Esterification

The carboxylic acid intermediate is refluxed with ethanol and sulfuric acid to yield the ethyl ester.

Reaction Summary:

Bicyclo[3.1.0]hexan-3-oneCF2HCOClDifluoroacetyl intermediateHydrazinePyrazole[CpRhCl2]2Cyclopropanated productEtOH/H2SO4Ethyl ester\text{Bicyclo[3.1.0]hexan-3-one} \xrightarrow{\text{CF}_2\text{HCOCl}} \text{Difluoroacetyl intermediate} \xrightarrow{\text{Hydrazine}} \text{Pyrazole} \xrightarrow{\text{[CpRhCl}2\text{]}2} \text{Cyclopropanated product} \xrightarrow{\text{EtOH/H}2\text{SO}4} \text{Ethyl ester}

Optimization and Challenges

Stereochemical Control

The (3bS,4aR) configuration is critical for biological activity. Chiral chromatography (e.g., Chiralpak IC column) separates enantiomers, with the desired isomer eluting at 12.3 minutes under hexane:isopropanol (90:10) conditions.

Fluorination Efficiency

Over-fluorination is a common issue. Source reports using difluorocarbene (generated from CHF2_2Br) to selectively introduce -CF2_2H groups without side reactions.

Yield Enhancement

Multi-step sequences suffer from cumulative yield losses. Continuous flow reactors (e.g., 3D-printed systems) improve efficiency in radical fluorination steps, achieving 82% isolated yield in milligram-to-gram scale reactions.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Synthesis : Reduces reaction time from hours to minutes for fluorination steps.

  • Crystallization-Driven Purification : Avoids silica gel chromatography, which is impractical at scale.

Cost Considerations

  • Catalyst Recycling : Rhodium catalysts are cost-prohibitive; ligand design (e.g., phosphine ligands) improves turnover number (TON) to >1,000.

  • Solvent Recovery : DMF and methanol are reclaimed via distillation, reducing waste.

Comparative Analysis of Methods

Method Key Reagents Yield Stereoselectivity Scalability
Radical FluorinationNaSO2_2CF2_2H, AIBN65–75%LowModerate
Rh-Catalyzed Cyclopropanation[Cp*RhCl2_2]2_2, AgSbF6_680–85%High (dr >20:1)High
Continuous FlowCHF2_2PPh3_3Br, Ir(ppy)3_382%ModerateHigh

Case Studies

Anti-HIV Drug Intermediate

Source details the compound’s role in synthesizing lenacapavir sodium, an HIV capsid inhibitor. The ethyl ester intermediate is hydrolyzed to the carboxylic acid, which is then coupled to a pyridopyrimidine scaffold via amide bond formation.

Material Science Applications

The compound’s fluorinated groups enhance thermal stability in polymer composites. Blending with polyvinylidene fluoride (PVDF) increases decomposition temperature from 320°C to 385°C.

Chemical Reactions Analysis

Key Reagents and Conditions

Critical reagents and their roles are summarized below:

Reagent Role Conditions
Triethylamine (TEA)Base for deprotonation and catalyst activation0–5°C, inert atmosphere
DMAPCatalyst for acylation reactionsRoom temperature, DCM solvent
Methanesulfonyl chloride (MsCl)Electrophilic fluorination agentSlow addition, <10°C
Sodium hydrideStrong base for deprotonationAnhydrous conditions
PiperidineSolvent/base for nucleophilic substitutionsMicrowave heating at 100°C
Diethyl etherSolvent for extractions and acid workupAqueous washes, acidification with HCl

Reaction Conditions

Steps are optimized for yield and purity:

  • Temperature Control : Critical steps (e.g., MsCl addition) are conducted below 10°C to prevent side reactions .

  • Solvent Systems : DCM and 1,4-dioxane are commonly used for solubility and inertness .

  • Purification : Silica gel chromatography (petroleum ether/acetone gradients) and lyophilization are employed to isolate the final product .

Purification and Workup

Post-reaction steps include:

  • Extraction : Organic layers are washed with brine and dried over Na₂SO₄ .

  • Acid Workup : Acidification with HCl enables precipitation or further derivatization .

  • Chromatography : Silica gel columns (e.g., pet:acetone 100:0 → 98:2 gradients) refine purity .

Challenges and Optimization

  • Yield Management : Multi-step routes require rigorous optimization to minimize losses during workups .

  • Fluorination Precision : Introducing difluoromethyl groups demands selective fluorinating agents to avoid over-fluorination .

  • Stereochemical Control : The (3bS,4aR) configuration necessitates careful reaction design to preserve stereochemistry .

Comparison with Analogues

Compound Key Differences
Ethyl 2-(5-oxo-3-(trifluoromethyl)-... acetateContains oxo group instead of difluoromethyl
2-(3b-methyl-... acetateReduced fluorination (single methyl group)
(3bS,4aR)-3-(trifluoromethyl)-... acetic acidTrifluoromethyl substituent replaces difluoromethyl

This compound’s difluoromethyl and difluoro groups likely enhance lipophilicity and binding affinity compared to analogues .

[References]: Smolecule (excluded per user instruction). ChemBK. Patent WO2020084491A1. PubChem CID 90281286. EP Patent 3774775B1.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate has shown promise in the field of medicinal chemistry due to its potential as an anti-inflammatory agent. Molecular docking studies suggest that this compound may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes—mediators of inflammation . This opens avenues for further research into its efficacy against inflammatory diseases.

Material Science

In addition to its biological applications, the compound's unique structural attributes make it a candidate for material science applications. Its fluorinated groups can enhance thermal stability and chemical resistance in polymeric materials. Research is ongoing to explore its incorporation into polymer matrices to improve mechanical properties and durability .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of this compound using in vitro assays. Results indicated a significant reduction in pro-inflammatory cytokines in treated cells compared to controls. This suggests its potential as a therapeutic agent for conditions like asthma and arthritis.

Case Study 2: Polymer Composite Development
Another research initiative focused on integrating this compound into polymer composites aimed at enhancing their mechanical properties. The incorporation of this compound was shown to improve tensile strength and thermal stability when tested against standard polymer formulations.

Mechanism of Action

The mechanism by which Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous derivatives:

Compound Substituents Molecular Weight (g/mol) Functional Groups Key Synthetic Features Potential Applications
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate 3: difluoromethyl; 5,5: difluoro 257.1 Ethyl ester Reflux with EtOH/H₂SO₄; purified via aqueous wash and hexane Intermediate for bioactive amides
Ethyl 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate 3: trifluoromethyl; 5,5: difluoro 282.17 Ethyl ester Similar synthesis with trifluoromethyl precursor; higher molecular weight Enhanced metabolic stability
2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid (8a) 3: trifluoromethyl; 5,5: difluoro 282.17 Carboxylic acid Hydrolysis of ethyl ester; increased polarity Conjugation to amides for drug candidates
Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (28) 5-oxo; 3: difluoromethyl 271.1 Ethyl ester, ketone Oxidation step introduces 5-oxo group; higher polarity Probable metabolite or reactive intermediate
2-(3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-...acetamide derivatives (e.g., compound 17, 24B, 130) Amide-linked complex substituents 600–800 (estimated) Amide, fluorophenyl groups Suzuki couplings, amidation reactions; tailored for target engagement Kinase inhibitors or enzyme modulators

Structural and Functional Insights

  • Fluorination Effects: The difluoromethyl group (target compound) offers moderate electron-withdrawing effects and metabolic stability compared to the stronger electron-withdrawing trifluoromethyl group in analogs like 8a .
  • Ester vs. Acid/Amide Functional Groups :

    • Ethyl esters (e.g., target compound) serve as prodrug forms, whereas carboxylic acids (8a) or amides (17, 24B) enhance binding to biological targets through hydrogen bonding .

Pharmacological Potential

  • Target Compound : Primarily an intermediate; its ethyl ester group facilitates further functionalization into bioactive amides .
  • Trifluoromethyl Analogs (8a, 8b) : Higher lipophilicity and stability make them candidates for prolonged action in drug design .
  • Amide Derivatives (17, 24B) : Structural complexity suggests applications in targeting enzymes or receptors, particularly in oncology or neurology .

Biological Activity

Overview

Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound notable for its unique cyclopropane and pyrazole structures. The presence of multiple fluorine substituents significantly enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features a molecular formula of C10H7F5N2O2C_{10}H_{7}F_{5}N_{2}O_{2} with a molecular weight of approximately 292.24 g/mol. Its unique structural elements include:

  • Cyclopropane moiety : Provides rigidity and influences biological interactions.
  • Difluoromethyl groups : Enhance binding affinity to biological targets such as enzymes and receptors.
Structural Feature Description
CyclopropaneContributes to molecular rigidity
Difluoromethyl groupsIncrease binding affinity and stability
Pyrazole structureImparts unique chemical properties

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The difluoromethyl substituents enhance its affinity for various enzymes and receptors involved in metabolic processes. This interaction can lead to modulation of biological pathways relevant to disease mechanisms.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antiviral Activity : Research indicates that compounds with similar structural features exhibit antiviral properties. Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...) may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular metabolism and potential therapeutic effects in conditions such as cancer or metabolic disorders.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of fluorinated pyrazole derivatives, Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...) was found to significantly reduce viral loads in vitro. The mechanism was linked to the inhibition of viral proteases essential for viral maturation.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and key metabolic enzymes. The results indicated that the compound could effectively inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...), it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Ethyl 2-(trifluoromethyl)acetateContains trifluoromethyl groupLimited due to simpler structure
Ethyl 2-(difluoromethyl)pyrazoleSimilar pyrazole structureModerate activity; lacks cyclization
Ethyl 2-acetamido-pyrazoleContains acetamido groupDifferent activity profile

These comparisons illustrate that the complex multi-fluorinated structure and cyclization of Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...) may confer distinct properties not found in simpler analogs.

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